Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate
Overview
Description
“Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate” is a complex organic compound. It contains a tert-butyl group, a tert-butyldimethylsilyloxy group, and a hydroxypropylcarbamate group . The tert-butyldimethylsilyloxy group is known for its hydrolytic stability, making it useful in various applications .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate” is complex due to the presence of multiple functional groups. The tert-butyldimethylsilyloxy group is attached to a 3-carbon chain, which is also attached to a hydroxypropylcarbamate group .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in “Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate” can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Scientific Research Applications
- Details : When chemists need to shield hydroxyl functionalities (such as alcohol groups) in organic molecules, they often employ silylation. By reacting tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate with hydroxyl-containing compounds, they can form stable silyl ethers. These derivatives find applications in synthetic chemistry, drug development, and natural product synthesis .
- Details : Researchers utilize this compound in catalytic asymmetric allylic substitution reactions to create chiral ethers. These chiral molecules play a crucial role in pharmaceuticals, agrochemicals, and materials science .
- Details : In polymer chemistry, it acts as an initiator for specific reactions, leading to the formation of polymers with tailored properties .
- Details : Enol silyl ethers are versatile intermediates used in organic synthesis. They find applications in the construction of complex molecules and the development of new synthetic methodologies .
- Details : Chemists use it to introduce silyl groups selectively into organic molecules. These modified compounds can then undergo further transformations, leading to novel structures and functional groups .
Silylating Agent for Hydroxyl Protection
Chiral Ether Derivatives Synthesis
Polymerization Initiator
Enol Silyl Ether Synthesis
Organic Synthesis Reagent
Hydroxylamine Derivative Synthesis
Mechanism of Action
Target of Action
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a complex organic compoundSimilar compounds, such as tert-butyldimethylsilanol, are known to be used as silylating agents for the protection of hydroxyl groups via silylation .
Mode of Action
Tert-butyldimethylsilanol, a related compound, is known to be used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It also acts as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
Biochemical Pathways
Related compounds like tert-butyldimethylsilanol are involved in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Result of Action
Related compounds like tert-butyldimethylsilanol are known to be used in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
properties
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMDGQSPVUKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate |
Synthesis routes and methods
Procedure details
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